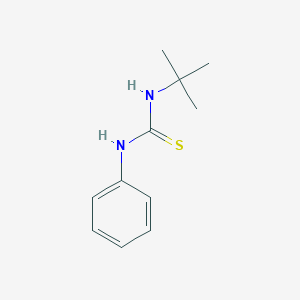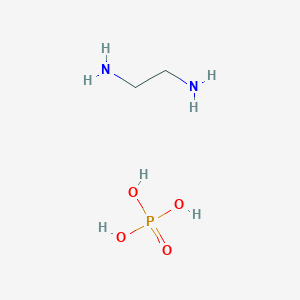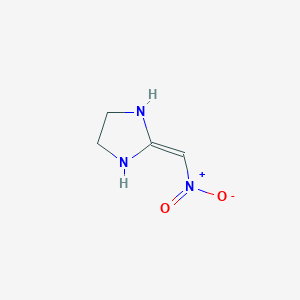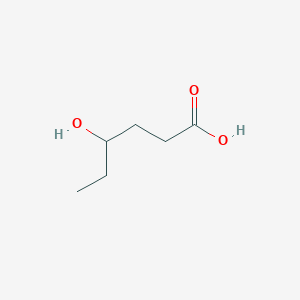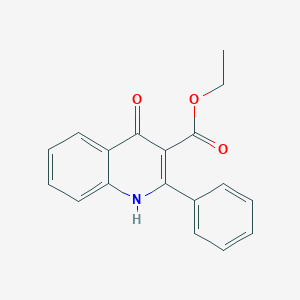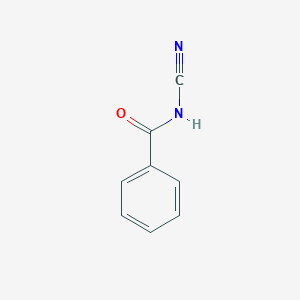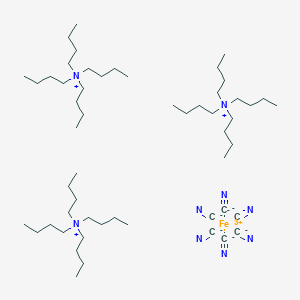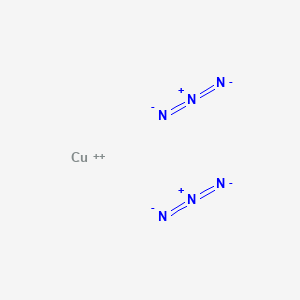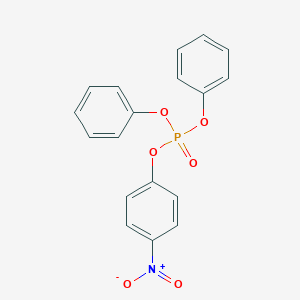
4-Nitrophenyl diphenyl phosphate
Übersicht
Beschreibung
4-Nitrophenyl diphenyl phosphate is a compound with the molecular formula C18H14NO6P . It is also known by other names such as (4-nitrophenyl) diphenyl phosphate and p-nitrophenyl diphenyl phosphate . The molecular weight of this compound is 371.3 g/mol .
Molecular Structure Analysis
The molecular structure of 4-Nitrophenyl diphenyl phosphate consists of a nitrophenyl group attached to a diphenyl phosphate group . The InChI representation of the molecule is InChI=1S/C18H14NO6P/c20-19 (21)15-11-13-18 (14-12-15)25-26 (22,23-16-7-3-1-4-8-16)24-17-9-5-2-6-10-17/h1-14H .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Nitrophenyl diphenyl phosphate include a molecular weight of 371.3 g/mol, a computed XLogP3 value of 4.4, no hydrogen bond donors, six hydrogen bond acceptors, six rotatable bonds, a topological polar surface area of 90.6 Ų, a heavy atom count of 26, and a complexity of 466 .
Wissenschaftliche Forschungsanwendungen
Biodegradation for Environmental Remediation : A study by Ren et al. (2021) identified a novel glycerophosphodiester phosphodiesterase from Bacillus altitudinis W3, which showed hydrolytic activity against diphenyl phosphate (DPHP), a compound related to NPDPP. This enzyme could potentially be used for the bioremediation of DPHP in the environment (Ren et al., 2021).
Hydrolysis in Nerve Agent Simulant Studies : Tafesse (1998) investigated the hydrolysis of NPDPP and other simulants in microemulsion media, assisted by hydroxoaquatetraminecobalt(III). This research highlights the potential application in environmental decontamination (Tafesse, 1998).
Catalysis Research : Kulič and Ptáček (1994) studied the catalytic hydrolysis of 4-Nitrophenyl acetate and diphenyl (4-Nitrophenyl) phosphate by iodosoarenesulfonic acids, revealing insights into the catalytic mechanisms of these reactions (Kulič & Ptáček, 1994).
Use in Pharmaceutical Sciences : Gonçalves et al. (2009) explored the effects of micelles and vesicles on the oximolysis of p-nitrophenyl diphenyl phosphate, demonstrating potential applications in surfactant-based skin-defensive formulations against organophosphates (Gonçalves et al., 2009).
Biochemical Assays : Bowers, Mccomb, and Upretti (1981) studied the characterization of high-purity 4-nitrophenyl phosphate materials for measuring alkaline phosphatase activity in human serum, highlighting its application in clinical biochemistry (Bowers, Mccomb, & Upretti, 1981).
Safety And Hazards
Safety data for 4-Nitrophenyl diphenyl phosphate indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, use only outdoors or in a well-ventilated area, and avoid contact with skin, eyes, or clothing .
Eigenschaften
IUPAC Name |
(4-nitrophenyl) diphenyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14NO6P/c20-19(21)15-11-13-18(14-12-15)25-26(22,23-16-7-3-1-4-8-16)24-17-9-5-2-6-10-17/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJNGLGOZLJRNNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14NO6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60145926 | |
| Record name | Phosphoric acid, 4-nitrophenyl diphenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60145926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrophenyl diphenyl phosphate | |
CAS RN |
10359-36-1 | |
| Record name | Phosphoric acid, 4-nitrophenyl diphenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010359361 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoric acid, 4-nitrophenyl diphenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60145926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



